![molecular formula C14H12F2N2O B15147534 N-[4-(Aminomethyl)phenyl]-3,5-difluorobenzamide CAS No. 1016496-43-7](/img/structure/B15147534.png)
N-[4-(Aminomethyl)phenyl]-3,5-difluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(Aminomethyl)phenyl]-3,5-difluorobenzamide is an organic compound that features a benzamide core substituted with an aminomethyl group at the para position of the phenyl ring and two fluorine atoms at the meta positions of the benzamide ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Aminomethyl)phenyl]-3,5-difluorobenzamide can be achieved through a multi-step process. One common method involves the following steps:
Preparation of 4-(Aminomethyl)phenylboronic acid: This can be synthesized via the reaction of 4-bromobenzylamine with bis(pinacolato)diboron in the presence of a palladium catalyst under Suzuki-Miyaura coupling conditions.
Coupling with 3,5-Difluorobenzoyl Chloride: The 4-(aminomethyl)phenylboronic acid is then coupled with 3,5-difluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the coupling reactions and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(Aminomethyl)phenyl]-3,5-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form a corresponding imine or nitrile.
Reduction: The benzamide group can be reduced to form an amine.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzamides with various functional groups replacing the fluorine atoms.
Scientific Research Applications
N-[4-(Aminomethyl)phenyl]-3,5-difluorobenzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological processes involving benzamide derivatives.
Mechanism of Action
The mechanism of action of N-[4-(Aminomethyl)phenyl]-3,5-difluorobenzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the aminomethyl group and fluorine atoms can enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(Aminomethyl)phenyl]urea
- N-(3-(Aminomethyl)phenyl)-5-(4-phenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-amine
- 4-(3-Aminomethyl-phenyl)-piperidin-1-yl-(5-phenethyl-pyridin-3-yl)-methanone
Uniqueness
N-[4-(Aminomethyl)phenyl]-3,5-difluorobenzamide is unique due to the presence of both the aminomethyl group and the difluorobenzamide moiety. This combination imparts specific chemical and physical properties that can be exploited in various applications, making it distinct from other similar compounds.
Properties
CAS No. |
1016496-43-7 |
|---|---|
Molecular Formula |
C14H12F2N2O |
Molecular Weight |
262.25 g/mol |
IUPAC Name |
N-[4-(aminomethyl)phenyl]-3,5-difluorobenzamide |
InChI |
InChI=1S/C14H12F2N2O/c15-11-5-10(6-12(16)7-11)14(19)18-13-3-1-9(8-17)2-4-13/h1-7H,8,17H2,(H,18,19) |
InChI Key |
FDBPNWNDVATTTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN)NC(=O)C2=CC(=CC(=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[7-Difluoromethyl-2,3-dihydro-1H-1,4-diazepine-5-YL]-4-methoxyphenol](/img/structure/B15147454.png)

![(2R,4R)-1-[5-(diaminomethylideneamino)-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]-1-oxopentyl]-4-methyl-2-piperidinecarboxylic acid hydrate](/img/structure/B15147456.png)

![N-Methyl-N-[6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B15147487.png)
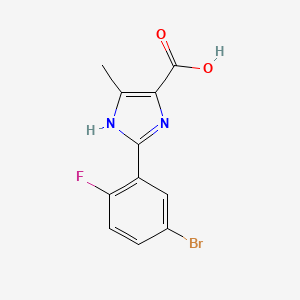
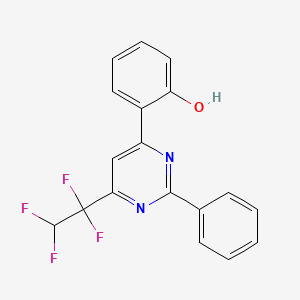
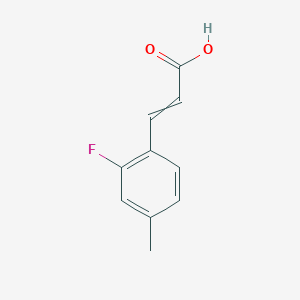
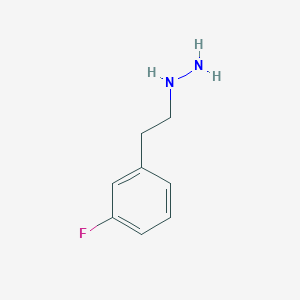
![N-ethyl-2-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)hydrazinecarbothioamide](/img/structure/B15147512.png)
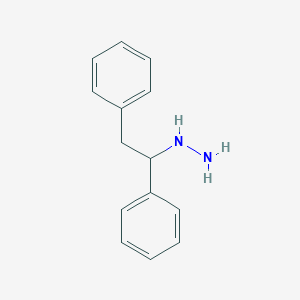
![4-chloro-N-{[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]carbamothioyl}benzamide](/img/structure/B15147526.png)
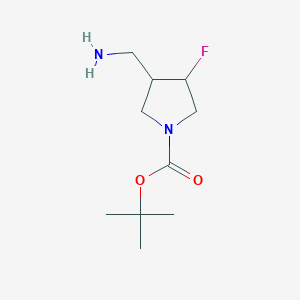
![3,3'-Dibromo-[1,1'-binaphthalene]-2,2'-diol sulfanylidene](/img/structure/B15147539.png)
